molecular formula C20H28O3 B1171721 2-Chloro Ethyl Isocyanate CAS No. 1443-83-5

2-Chloro Ethyl Isocyanate

Cat. No.: B1171721
CAS No.: 1443-83-5
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro Ethyl Isocyanate can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction involves the following steps :

    Reaction with Phosgene: The amine reacts with phosgene to form an intermediate carbamoyl chloride.

    Formation of Isocyanate: The intermediate then decomposes to form the isocyanate.

Industrial Production Methods: Industrial production of this compound typically involves the phosgene method, which can be carried out in either liquid or gas phase . The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro Ethyl Isocyanate undergoes various types of reactions, including:

Common Reagents and Conditions:

    Water: Catalyzed by tertiary amines.

    Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

    Amines: Reacts directly without the need for catalysts.

Major Products Formed:

    Carbamic Acid: From hydrolysis.

    Carbamates (Urethanes): From alcoholysis.

    Substituted Ureas: From aminolysis.

Mechanism of Action

The mechanism of action of 2-Chloro Ethyl Isocyanate involves its ability to act as an alkylating agent. It forms DNA-DNA cross-links and 2-chloroethylated adducts, primarily targeting the N-7 position of guanine in DNA . This leads to DNA damage and cell death, making it effective in antitumor applications.

Properties

CAS No.

1443-83-5

Molecular Formula

C20H28O3

Molecular Weight

0

Origin of Product

United States

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